![molecular formula C11H15NO2S B14330345 Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- CAS No. 109585-25-3](/img/structure/B14330345.png)
Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a thioether group, which is further substituted with a nitromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- typically involves the following steps:
Nitration of Benzene: Benzene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C to form nitrobenzene.
Thioether Formation: The final step involves the reaction of 1-methyl-1-(nitromethyl)propylbenzene with a thiol compound under basic conditions to form Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Concentrated nitric acid, sulfuric acid, halogens, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The thioether group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Benzene, (1-methylpropyl)-: Similar structure but lacks the nitro group, leading to different reactivity and applications.
Benzene, (1-methyl-1-propenyl)-: Contains a propenyl group instead of a nitromethyl group, resulting in different chemical properties.
Benzene, 1-methyl-4-propyl-: Similar structure but with a propyl group instead of a nitromethyl group, affecting its reactivity and applications.
Uniqueness
Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]- is unique due to the presence of both a nitro group and a thioether group, which impart distinct chemical and biological properties
Properties
CAS No. |
109585-25-3 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(2-methyl-1-nitrobutan-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C11H15NO2S/c1-3-11(2,9-12(13)14)15-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
VRKMFLDBTKEGJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C[N+](=O)[O-])SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
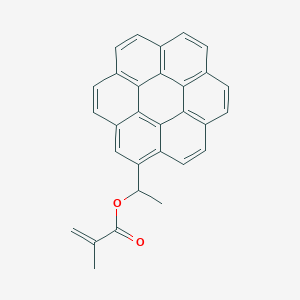
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
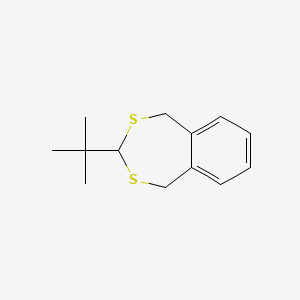
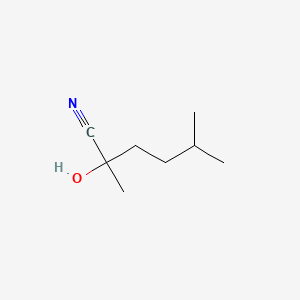
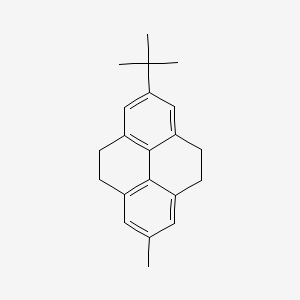
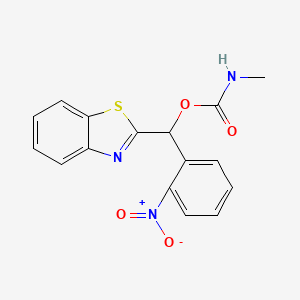
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
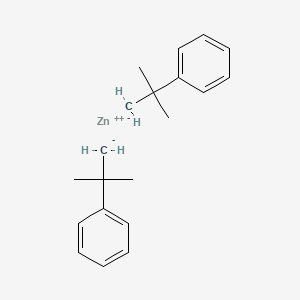
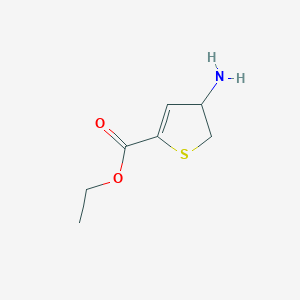
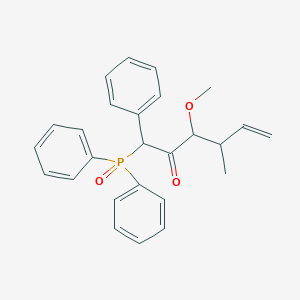
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)
